

Spectroscopic Profile of 5-Bromo-2-methylindole: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-methylindole

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-methylindole** (CAS No: 1075-34-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, purity assessment, and structural elucidation. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **5-Bromo-2-methylindole**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.23	s	-	N-H
7.56	s	-	H-4
7.21	d	8.7	H-7
7.07-7.09	m	-	H-6
6.11	s	-	H-3
2.38	s	-	-CH ₃
Solvent: CDCl ₃ , Frequency: 300 MHz[1]			

Table 2: ¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for **5-Bromo-2-methylindole** was not available in the reviewed literature. However, for comparative purposes, the data for its isomer, 5-Bromo-3-methyl-1H-indole, is presented below. The chemical shifts are reported in ppm relative to a standard reference.

Chemical Shift (δ) ppm (for 5-Bromo-3-methyl-1H-indole)

134.96

130.22

124.76

122.95

121.64

112.50

111.60

9.64

Solvent: CDCl₃, Frequency: 125 MHz**Table 3: Mass Spectrometry Data**

Technique	Ion	m/z
LC-MS	[M+H] ⁺	211.0[1]
Predicted MS	[M+H] ⁺	209.99129
Predicted MS	[M+Na] ⁺	231.97323
Predicted MS	[M-H] ⁻	207.97673
Predicted MS	[M] ⁺	208.98346

Table 4: Infrared (IR) Spectroscopy Data

Experimental IR data for **5-Bromo-2-methylindole** was not found in the surveyed literature. However, the expected characteristic absorption bands based on its functional groups are listed below.

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch (indole)	3400-3300
C-H Stretch (aromatic)	3100-3000
C-H Stretch (aliphatic, -CH ₃)	2960-2850
C=C Stretch (aromatic)	1620-1450
C-N Stretch	1350-1250
C-Br Stretch	680-515

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols applicable to the characterization of **5-Bromo-2-methylindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **5-Bromo-2-methylindole** is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- **¹H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment is typically used.
 - **Spectral Width:** A spectral width of approximately 12-16 ppm is set.
 - **Number of Scans:** 16 to 64 scans are generally sufficient, depending on the sample concentration.
 - **Relaxation Delay:** A relaxation delay of 1-5 seconds is employed between scans.

- **^{13}C NMR Acquisition:**
 - **Pulse Program:** A proton-decoupled single-pulse experiment is commonly used to simplify the spectrum.
 - **Spectral Width:** A wider spectral width of about 200-240 ppm is required.
 - **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of 2-5 seconds is used.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid Samples (KBr Pellet):** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- **Acquisition:**
 - **Spectral Range:** The spectrum is typically recorded in the mid-infrared range of 4000-400 cm^{-1} .
 - **Resolution:** A resolution of 4 cm^{-1} is generally sufficient.
 - **Number of Scans:** 16 to 32 scans are co-added to improve the signal-to-noise ratio.

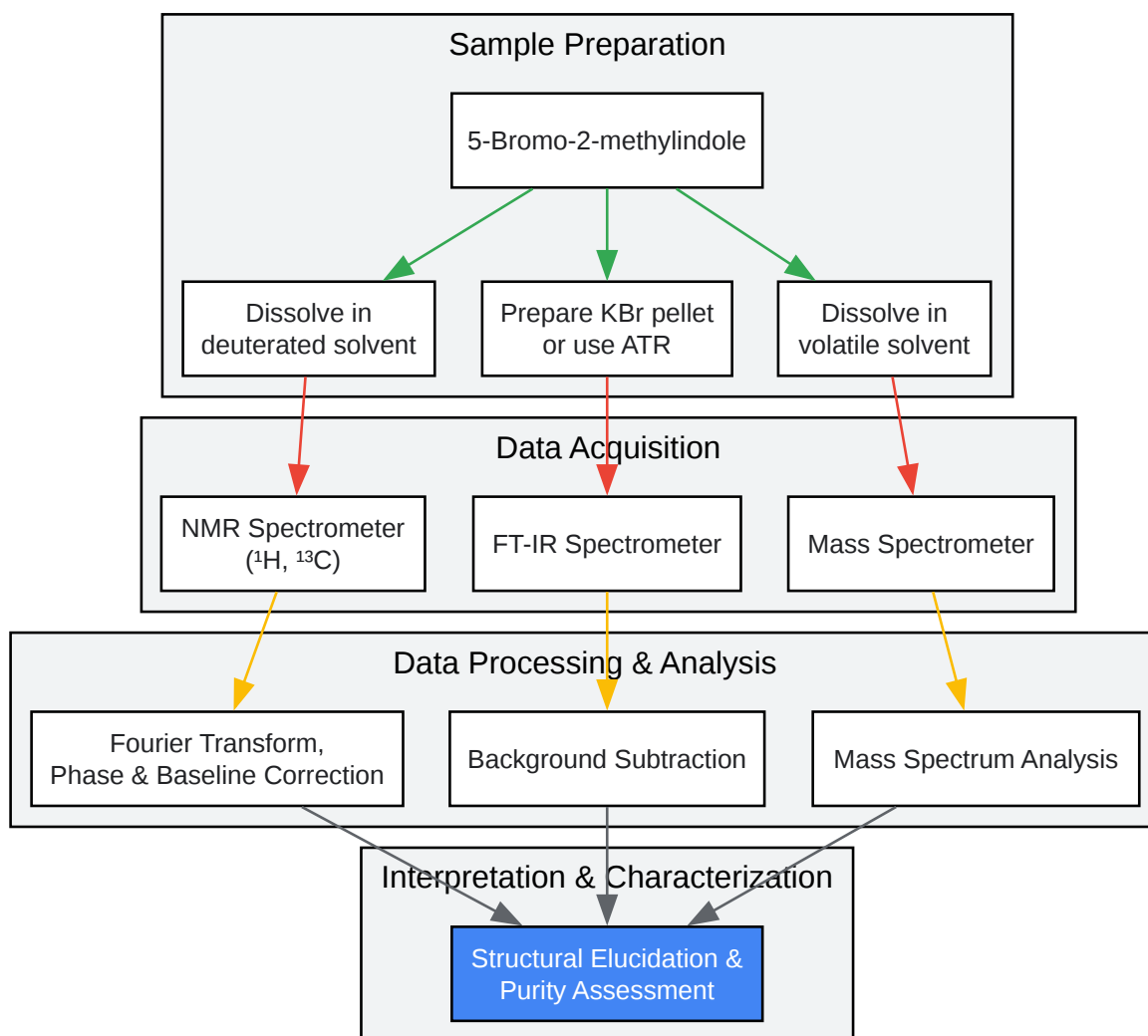
- **Data Processing:** A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for LC-MS).
- **Instrumentation:** A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
- **Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-methylindole**.



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Caption: General workflow for the spectroscopic analysis of **5-Bromo-2-methylindole**.

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References

- 1. benchchem.com [benchchem.com]

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